Cas no 76981-71-0 (ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-Amino-6-Methyl-4,5,6,7-Tetrahydro-Benzo[b]Thiophene-3-Carboxylic Acid Ethyl Ester
- Benzo[b]thiophene-3-carboxylicacid, 2-amino-4,5,6,7-tetrahydro-6-methyl-, ethyl ester
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate(SALTDATA: FREE)
- SR-01000508083
- EU-0017255
- Oprea1_006724
- Oprea1_279499
- HMS2300M03
- CCG-237831
- ethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
- CHEMBL1491841
- Z56828970
- AC-28071
- SR-01000508083-1
- SB67084
- SMR000105235
- FT-0678499
- AS-73005
- MLS000109290
- AKOS000266407
- BB 0218653
- F0903-1725
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate
- Ethyl 4,5,6,7-tetrahydro-2-amino-6-methylbenzo(b)thiophene-3-carboxylate
- BRN 4183342
- ethyl2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- AKOS016040112
- A853286
- ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;
- TD8054
- EN300-02822
- SCHEMBL2949670
- MFCD00638882
- WSOISFMHBFFWRQ-UHFFFAOYSA-N
- Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-6-methyl-, ethyl ester
- J-508003
- 76981-71-0
- ethyl (6S)-2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- AG-690/34450001
- ALBB-001562
- STK073463
- DB-028959
- BBL007659
- ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
-
- MDL: MFCD00638882
- Inchi: 1S/C12H17NO2S/c1-3-15-12(14)10-8-5-4-7(2)6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3
- InChI Key: WSOISFMHBFFWRQ-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OCC)C2=C1CC(C)CC2)N
Computed Properties
- Exact Mass: 239.09800
- Monoisotopic Mass: 239.098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.7
- Topological Polar Surface Area: 80.6A^2
Experimental Properties
- Density: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 110 ºC (ethanol )
- Boiling Point: 408.4 °C at 760 mmHg
- Flash Point: 200.8 °C
- Refractive Index: 1.573
- Solubility: Almost insoluble (0.038 g/l) (25 º C),
- PSA: 80.56000
- LogP: 3.21300
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030607-1g |
2-Amino-6-methyl-4,5,6,7-tetrahydro-benzo[ b ]thiophene-3-carboxylic acid ethyl ester |
76981-71-0 | 96% | 1g |
£40.00 | 2022-03-01 | |
| Fluorochem | 030607-2.5g |
2-Amino-6-methyl-4,5,6,7-tetrahydro-benzo[ b ]thiophene-3-carboxylic acid ethyl ester |
76981-71-0 | 96% | 2.5g |
£78.00 | 2022-03-01 | |
| Fluorochem | 030607-5g |
2-Amino-6-methyl-4,5,6,7-tetrahydro-benzo[ b ]thiophene-3-carboxylic acid ethyl ester |
76981-71-0 | 96% | 5g |
£122.00 | 2022-03-01 | |
| Alichem | A169001290-5g |
2-Amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylicacidethylester |
76981-71-0 | 97% | 5g |
$199.67 | 2023-09-01 | |
| Alichem | A169001290-10g |
2-Amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylicacidethylester |
76981-71-0 | 97% | 10g |
$349.29 | 2023-09-01 | |
| Chemenu | CM113627-5g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 96% | 5g |
$204 | 2021-06-09 | |
| Chemenu | CM113627-10g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 96% | 10g |
$327 | 2021-06-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E134020-10g |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 96% | 10g |
¥2059.90 | 2023-09-03 | |
| TRC | B433798-10mg |
Ethyl 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B433798-50mg |
Ethyl 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
76981-71-0 | 50mg |
$ 65.00 | 2022-06-07 |
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Suppliers
ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Professional Introduction to Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 76981-71-0)
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 76981-71-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a heterocyclic structure known for its broad range of biological activities and pharmacological potential. The presence of both amino and carboxylate functional groups in its molecular framework makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate molecule exhibits a unique combination of structural features that contribute to its reactivity and biological significance. The tetrahydro-benzothiophene core is a common motif in many bioactive natural products and synthetic drugs, known for its ability to interact with biological targets such as enzymes and receptors. The< strong>2-amino group provides a site for further functionalization, enabling the attachment of various pharmacophores, while the< strong>3-carboxylate moiety enhances solubility and stability in aqueous environments. These characteristics make it an attractive building block for drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel derivatives of benzothiophene-based compounds due to their demonstrated efficacy in treating various diseases. For instance, studies have shown that modifications of the benzothiophene scaffold can lead to compounds with improved pharmacokinetic properties and reduced side effects. The< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, with its well-defined functional groups, serves as an excellent starting point for such structural modifications.
The< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been explored in several cutting-edge research projects aimed at identifying new therapeutic targets. One notable area of investigation is its potential role in modulating enzyme activity relevant to metabolic disorders. Researchers have observed that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in glucose metabolism and lipid synthesis. These findings are particularly promising given the increasing prevalence of metabolic syndrome worldwide.
Another exciting application of< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is in the field of neurology. Preliminary studies suggest that certain analogs derived from this compound may have neuroprotective properties by interacting with specific neurotransmitter receptors or by influencing the activity of enzymes involved in neurodegenerative processes. These findings align with ongoing efforts to develop treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a series of well-established organic reactions that highlight its synthetic utility. The process typically begins with the formation of the tetrahydro-benzothiophene core through cyclization reactions followed by functional group interconversion to introduce the amino and carboxylate groups. Advanced synthetic methodologies have been employed to optimize yield and purity while minimizing side reactions.
In terms of analytical characterization,< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits distinct spectral properties that facilitate its identification and quantification. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals corresponding to the aromatic ring protons and the various functional groups present in the molecule. Mass spectrometry (MS) confirms the molecular weight and fragmentation patterns consistent with its proposed structure. High-performance liquid chromatography (HPLC) is often used for purification and analytical purposes due to its high resolution and sensitivity.
The pharmaceutical industry continues to invest heavily in exploring new applications for< strong>Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Collaborative efforts between academic researchers and industrial chemists are driving innovation in drug design by leveraging this compound's unique structural features. As our understanding of biological pathways grows more sophisticated so does our ability to design molecules that can interact with these pathways in a targeted manner.
The future prospects for< strong>Ethyl 2-amino-6-methyltetrahydropyrido[1',2':1''' ,2'''']-[9h]benzofuran-3-carboxylic acid ethylester are bright given its versatility as an intermediate and its potential therapeutic applications across multiple disease areas including oncology cardiovascular diseases neurological disorders among others. Continued research will undoubtedly uncover new ways this compound can be utilized either as a lead molecule or as part of larger synthetic strategies toward developing next-generation therapeutics.
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